molecular formula C20H14ClNO5 B14868127 2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B14868127
M. Wt: 383.8 g/mol
InChI Key: OKYFVXJNKYNFGX-UHFFFAOYSA-N
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Description

2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that combines elements of tetrahydrofuran, chlorophenyl, and isoquinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydrofuran derivative.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.

    Formation of the Isoquinoline Ring: This can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline structure.

    Coupling Reactions: The final step involves coupling the tetrahydrofuran and isoquinoline intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    2-Oxotetrahydrofuran-3-yl diphenylacetate: Shares the tetrahydrofuran ring but differs in the phenyl groups attached.

    N-(3-Chlorophenyl)-2,2-diphenylacetamide: Contains the chlorophenyl group but lacks the tetrahydrofuran and isoquinoline structures.

    4-(Tetrahydrofuran-2-ylmethoxy)benzamide: Similar tetrahydrofuran structure but different functional groups attached.

Uniqueness

2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its combination of tetrahydrofuran, chlorophenyl, and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14ClNO5

Molecular Weight

383.8 g/mol

IUPAC Name

(2-oxooxolan-3-yl) 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C20H14ClNO5/c21-12-4-3-5-13(10-12)22-11-16(14-6-1-2-7-15(14)18(22)23)19(24)27-17-8-9-26-20(17)25/h1-7,10-11,17H,8-9H2

InChI Key

OKYFVXJNKYNFGX-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1OC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=CC=C4)Cl

Origin of Product

United States

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